molecular formula C7H5ClFNO2 B1431119 2-Chloro-5-fluoro-6-nitro-toluene CAS No. 1805527-07-4

2-Chloro-5-fluoro-6-nitro-toluene

Cat. No.: B1431119
CAS No.: 1805527-07-4
M. Wt: 189.57 g/mol
InChI Key: BLUUVKHJBZOXFB-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-6-nitro-toluene, also known as 1-chloro-5-fluoro-4-methyl-2-nitrobenzene, is a substituted aromatic compound with the molecular formula C 7 H 5 ClFNO 2 and a molecular weight of 189.57 g/mol . It is characterized as a yellow to brown crystalline mass or powder with a melting point between 42°C and 45°C . This compound serves as a versatile pharmaceutical intermediate in organic synthesis and fine chemical research . The presence of multiple functional groups—chloro, fluoro, and nitro—on the toluene backbone makes it a valuable chemical building block for constructing more complex molecules, particularly in medicinal chemistry . Researchers utilize this compound in the development and synthesis of active pharmaceutical ingredients (APIs). Its specific role as an intermediate in the synthesis of Ceritinib, a targeted cancer therapy, highlights its importance in advanced pharmaceutical research . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It may cause skin and serious eye irritation and may cause respiratory irritation . Appropriate personal protective equipment, including gloves, eye protection, and protective clothing, should be worn. The product should be kept in a tightly closed container in a dry and well-ventilated place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-fluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUUVKHJBZOXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Fluoro 6 Nitro Toluene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The substituents already present on the ring significantly influence the rate and position of further substitution.

Influence of Substituents on Ring Deactivation

The benzene ring in 2-Chloro-5-fluoro-6-nitro-toluene is considered deactivated towards electrophilic aromatic substitution. This is due to the presence of strong electron-withdrawing groups: the nitro group, and the halogen atoms (chlorine and fluorine). quora.comopenstax.org These groups pull electron density away from the aromatic ring through both inductive and resonance effects, making it less nucleophilic and therefore less reactive towards incoming electrophiles. openstax.orglibretexts.org

Table 1: Effect of Substituents on Benzene Ring Reactivity in EAS

SubstituentEffect on ReactivityNature
-NO₂Strongly DeactivatingElectron-withdrawing (Resonance and Inductive)
-ClWeakly DeactivatingElectron-withdrawing (Inductive) > Electron-donating (Resonance)
-FWeakly DeactivatingElectron-withdrawing (Inductive) > Electron-donating (Resonance)
-CH₃ActivatingElectron-donating (Inductive and Hyperconjugation)

Regiochemical Control in Further Electrophilic Attack

The directing effects of the substituents on the benzene ring determine the position of any subsequent electrophilic attack. Substituents are classified as either ortho-, para-directing or meta-directing. youtube.com

In this compound, the directing influences of the four substituents are as follows:

-NO₂ group: A strong deactivator and a meta-director. openstax.orgyoutube.com

-Cl group: A deactivator but an ortho-, para-director. quora.com

-F group: A deactivator but an ortho-, para-director.

-CH₃ group: An activator and an ortho-, para-director. youtube.com

The final regiochemical outcome of an electrophilic substitution reaction on this molecule will be a complex interplay of these competing directing effects, as well as steric hindrance from the existing substituents. The most likely positions for electrophilic attack would be those that are least deactivated and sterically accessible. A detailed analysis of the resonance structures of the intermediates for attack at each available position is necessary to predict the major product. rsc.orglibretexts.org Generally, activating groups direct incoming electrophiles to ortho and para positions, while deactivating groups (except for halogens) direct them to the meta position. quora.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings that are electron-deficient, particularly those bearing strong electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. wikipedia.orglibretexts.orgnumberanalytics.com

Displacement of Halogens and Nitro Groups

In this compound, the aromatic ring is highly activated for SNAr due to the presence of the strongly electron-withdrawing nitro group. numberanalytics.com Both the chlorine and fluorine atoms, as well as the nitro group itself, can potentially act as leaving groups in SNAr reactions. stackexchange.comresearchgate.net

The relative leaving group ability in SNAr reactions often follows the trend I > Br > Cl > F for halogens. numberanalytics.com However, the specific conditions and the nature of the nucleophile can influence this order. researchgate.net The nitro group is also a viable leaving group in SNAr reactions, particularly when the aromatic ring is highly activated. stackexchange.comacs.orgacs.org The displacement of a nitro group by various nucleophiles has been well-documented. acs.orgacs.org

For this compound, a nucleophile could potentially displace the chlorine at position 2, the fluorine at position 5, or the nitro group at position 6. The position of attack and the leaving group that is displaced will depend on a combination of factors including the stabilization of the Meisenheimer complex for each pathway and the inherent leaving group ability of each substituent. The nitro group at position 6 is ortho to the chlorine and meta to the fluorine, while the chlorine at position 2 is ortho to the nitro group and meta to the methyl group. The fluorine at position 5 is para to the chlorine and ortho to the methyl group. The strong activation provided by the ortho nitro group makes the displacement of the chlorine atom a likely pathway. wikipedia.orglibretexts.org

Mechanistic Studies of SNAr Reactions in Substituted Nitrobenzenes

The mechanism of SNAr reactions in nitro-substituted benzenes has been extensively studied. The reaction proceeds in two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). iscnagpur.ac.in The negative charge is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro group(s). wikipedia.org This delocalization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.org

Loss of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. iscnagpur.ac.in

Quantum chemical calculations and kinetic studies have been employed to understand the factors controlling the reaction rates and regioselectivity. nih.gov These studies have confirmed that the formation of the Meisenheimer complex is typically the rate-determining step. nih.gov The stability of this intermediate is a key factor in determining the feasibility and outcome of the reaction.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH₂), a common and synthetically useful transformation. wikipedia.org A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com Care must be taken with halogenated compounds, as some catalysts, like Pd/C, can also promote dehalogenation. commonorganicchemistry.comsci-hub.st Sulfided platinum catalysts have been shown to be effective for the chemoselective reduction of nitro groups in the presence of halogens. sci-hub.st

Metal-acid systems: Reagents like iron (Fe) or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective methods for nitro group reduction. wikipedia.orgcommonorganicchemistry.com

Other reducing agents: Sodium dithionite (B78146) (Na₂S₂O₄) and sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering selectivity in the presence of other reducible functional groups. wikipedia.orgsci-hub.st

The choice of reducing agent will depend on the desired selectivity and the presence of other functional groups in the molecule. For this compound, a key consideration would be to select a method that selectively reduces the nitro group without affecting the chloro and fluoro substituents.

Table 2: Common Reagents for Nitro Group Reduction

ReagentConditionsSelectivity Notes
H₂, Pd/CCatalyticMay cause dehalogenation
H₂, Raney NickelCatalyticOften preferred for halogenated compounds
Fe, HClAcidicClassic method, generally good for aromatic nitro groups
SnCl₂AcidicMild conditions, good for preserving other functional groups
Na₂S₂O₄AqueousCan be selective

Formation of Amino Derivatives

The conversion of the nitro group in this compound to an amino group is a pivotal transformation, yielding derivatives that are valuable intermediates in organic synthesis. This reduction can be achieved through several methods, with catalytic hydrogenation being a prominent technique. The resulting amino derivatives serve as building blocks for more complex molecules, including pharmaceuticals and agrochemicals. For instance, aromatic chloramines are important intermediates for synthesizing dyes, drugs, and herbicides. researchgate.net

Catalytic Hydrogenation and Other Reduction Methods

Catalytic hydrogenation is a preferred method for the reduction of nitroaromatic compounds due to its environmental advantages over chemical reduction reagents, which can produce acidic effluents. researchgate.net For similar compounds like 2-chloro-6-nitrotoluene (B1664060), palladium on carbon (Pd/C) has been shown to be an effective catalyst for hydrogenation to the corresponding aniline (B41778) derivative. researchgate.net The reaction is typically carried out under hydrogen pressure and at elevated temperatures. researchgate.net Studies on the hydrogenation of 2-chloro-6-nitrotoluene have shown high selectivity with minimal dehalogenation, which is a common side reaction. researchgate.net For this specific reaction, favorable conditions were identified as a temperature of 353 K, a stirring speed of 1200 rpm, and a hydrogen pressure of 1 MPa. researchgate.net The reaction kinetics were found to be zero-order with respect to hydrogen and first-order with respect to 2-chloro-6-nitrotoluene, with an apparent activation energy of 60.58 kJ/mol. researchgate.net

Other reduction methods can also be employed. For example, the reduction of the nitro group can be accomplished using reducing agents like hydrogen gas in the presence of a catalyst. The choice of reducing agent and reaction conditions can influence the selectivity and yield of the desired amino derivative.

Oxidative Transformations and Pathways

The oxidation of this compound can lead to the formation of corresponding benzoic acid derivatives. The specific products of oxidative transformations depend on the oxidizing agent used and the reaction conditions. The presence of the electron-withdrawing nitro and halogen groups can influence the regioselectivity of these reactions. In some cases, oxidation can be facilitated by oxidants that aid in the degradation to dechlorinated compounds or even non-chlorinated aromatics. researchgate.net

Reactivity in Coupling Reactions

This compound is a substrate in various coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitro and halogen groups enhances the reactivity of the aromatic ring in these reactions.

One of the most common applications is in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. fiu.edu While organostannanes and organosilanes are widely used, organogermanes have also been explored for these transformations. fiu.edu The presence of a chloride ligand on the germanium center can allow for efficient activation by fluoride (B91410) to promote the transfer of aryl groups. fiu.edu

Denitrative coupling reactions, where the nitro group is replaced, are another important class of transformations. These can be catalyzed by transition metals like copper and palladium. For example, copper(I) iodide has been used to catalyze the denitrative coupling of nitroarenes with thiophenols to form thioethers. acs.org Palladium catalysts have been employed for denitrative diaryl ether synthesis from nitroarenes and arenols. acs.org

Stability under Varying Chemical Conditions

The stability of this compound is influenced by both internal electronic factors and external environmental conditions.

Electronic Effects on Stability

The electronic properties of the substituents on the benzene ring play a crucial role in the molecule's stability. The nitro group, being strongly electron-withdrawing, deactivates the ring, which can reduce its susceptibility to electrophilic attack. The chloro and fluoro groups are also electron-withdrawing, further influencing the electron density of the aromatic ring. ontosight.ai This trifunctional substitution creates a more electron-deficient aromatic ring compared to analogs with fewer substituents, which in turn enhances its reactivity in nucleophilic aromatic substitution (NAS) reactions.

pH and Temperature Influence on Degradation

The degradation of this compound is dependent on pH and temperature. In acidic conditions, nitro groups can undergo slow hydrolysis. In basic conditions, hydroxide (B78521) ions may displace the halogen atoms through a nucleophilic aromatic substitution (SNAr) mechanism. Kinetic studies at temperatures between 25–50°C can be used to quantify these degradation rates.

The influence of pH on the degradation of similar compounds has been studied. For instance, the degradation of chlorophenols by potassium ferrate was found to be highly pH-dependent. researchgate.net Generally, the oxidation potential of ferrate increases as the pH decreases, but its stability also decreases at pH values below 6.0. researchgate.net For the microbial degradation of 2,4,6-trinitrotoluene (B92697) (TNT) by the yeast Yarrowia lipolytica, the transformation was dependent on the acidification of the culture medium. nih.gov

Interactive Data Table: Reaction Conditions for Catalytic Hydrogenation of a Related Compound

ParameterValueReference
Compound 2-chloro-6-nitrotoluene researchgate.net
Catalyst Palladium on Carbon (Pd/C) researchgate.net
Temperature 353 K researchgate.net
H₂ Pressure 1 MPa researchgate.net
Stirring Speed 1200 rpm researchgate.net
Selectivity High (dehalogenation < 1.2%) researchgate.net

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of substituted toluenes. jocpr.com It offers a balance between accuracy and computational cost, making it a popular method for modeling molecular structures and electronic properties. researchgate.net For 2-Chloro-5-fluoro-6-nitro-toluene, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms (the optimized molecular geometry) and to map out its electron density. The B3LYP hybrid functional is frequently utilized in this context, as it has been shown to provide reliable results for similar aromatic compounds. jocpr.comresearchgate.net The process involves optimizing the initial structure to find the minimum energy conformation, which is essential for all subsequent calculations.

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For compounds like this compound, Pople-style basis sets, such as 6-311++G(d,p), have been effectively used in studies of analogous molecules like 2-chloro-5-nitrotoluene (B86962). jocpr.comresearchgate.net These basis sets include diffuse functions (the "++" notation) to accurately model the spatially extended electron density of anions and polarization functions ("d" and "p") to allow for non-spherical distribution of electron density, which is crucial for describing chemical bonds accurately.

The optimization strategy involves a full relaxation of the molecular geometry, allowing all bond lengths, bond angles, and dihedral angles to adjust until the lowest energy state on the potential energy surface is located. This process yields the equilibrium geometry of the molecule.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These values are illustrative and based on typical parameters for similar substituted toluenes, as direct experimental data for this specific compound is not available. Actual values would be obtained from a DFT optimization.)

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (aromatic)1.39 - 1.41C-C-C (aromatic)118 - 122
C-CH3~1.51C-C-H (aromatic)119 - 121
C-Cl~1.74C-C-Cl~120
C-F~1.35C-C-F~120
C-N~1.47C-C-N~119
N-O~1.22O-N-O~125

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. mdpi.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the methyl group, while the LUMO is likely concentrated on the electron-withdrawing nitro group. From the energies of these orbitals, several quantum chemical descriptors can be calculated to quantify reactivity. researchgate.netmdpi.com

Table 2: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies (Note: The formulas provided are based on Koopmans' theorem. EHOMO and ELUMO are the energies of the HOMO and LUMO, respectively.)

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
HOMO-LUMO Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. mdpi.com
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ)μ = -(I + A) / 2Represents the "escaping tendency" of electrons.
Electrophilicity Index (ω)ω = μ² / (2η)Quantifies the ability of a molecule to accept electrons.

Prediction of Reactive Sites and Pathways

Computational models can predict the most probable locations on the molecule for chemical attack and elucidate the step-by-step mechanisms of its reactions.

To pinpoint reactive sites, two powerful tools are employed: Fukui indices and Molecular Electrostatic Potential (MEP) maps. Fukui functions provide a quantitative measure of how the electron density at a specific point in a molecule changes with the addition or removal of an electron, thereby identifying sites susceptible to electrophilic, nucleophilic, or radical attack.

The MEP map provides a more visual representation of the charge distribution on the molecule's surface. researchgate.net It is color-coded to show regions of different electrostatic potential. In these maps, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.netresearchgate.net For this compound, the MEP would likely show a strong positive potential (blue) around the hydrogen atoms of the methyl group and a pronounced negative potential (red) around the oxygen atoms of the nitro group, which is a preferred site for electrophilic attack. researchgate.net The aromatic ring would exhibit intermediate potentials, influenced by the competing electronic effects of the substituents.

Understanding how a reaction proceeds requires identifying the intermediate structures and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation barrier for the reaction. rsc.org By locating the TS for a specific reaction of this compound, such as the reduction of the nitro group or a nucleophilic aromatic substitution, chemists can calculate the activation energy and predict the reaction rate. Theoretical studies on similar molecules, like the nitration of toluene (B28343) or the decomposition of nitrotoluenes, have successfully used TS analysis to explain reaction outcomes. rsc.orgnih.gov This analysis provides a "motion picture" of the chemical transformation at the atomic level. nih.gov

Applications in Advanced Organic Synthesis and Functional Material Development

Role as a Precursor in Pharmaceutical Synthesis

2-Chloro-5-fluoro-6-nitro-toluene and its isomers serve as crucial starting materials in the synthesis of a range of pharmaceutical agents. The strategic placement of its functional groups allows for regioselective modifications, which are critical in the development of targeted drug molecules.

This compound is identified as a precursor in the synthesis of kinase inhibitors. Kinase inhibitors are a significant class of anti-cancer drugs that block the action of protein kinases, enzymes that are often overactive in cancer cells. The development of these targeted therapies is a major focus in modern oncology.

A closely related isomer, 2-Chloro-4-fluoro-5-nitrotoluene, is specifically used as an intermediate in the synthesis of Ceritinib. thermofisher.comfishersci.com Ceritinib is an anaplastic lymphoma kinase (ALK) inhibitor used to treat certain types of non-small cell lung cancer.

Furthermore, research into hybrid molecules for potential anti-cancer agents has shown the importance of specific chemical fragments. For instance, the combination of a thiazolidinone moiety with a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene fragment has resulted in compounds with significant cytotoxic effects on various cancer cell lines, including leukemia, melanoma, and colon cancer. nih.gov While not a direct application of this compound, this illustrates the role of chlorinated and nitrated phenyl derivatives in the design of novel anti-cancer compounds. nih.gov

The structural motifs present in this compound are relevant to the synthesis of various therapeutic intermediates. While specific examples of its direct use in antibiotic synthesis are not prominently documented in the provided search results, its role as a versatile chemical intermediate suggests its potential utility in constructing complex molecular architectures required for antibiotic activity. The general reactivity of this compound allows it to be a building block for a variety of bioactive molecules.

An isomer, 2-chloro-5-fluoronitrobenzene, is utilized in the synthesis of fluorophenylthio-benzylamine derivatives that act as ligands for the serotonin (B10506) transporter (SERT). ossila.com These ligands show high selective binding affinity to SERT, which is a primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs). ossila.comnih.gov The development of such ligands is crucial for imaging SERT in the brain using techniques like positron emission tomography (PET), which aids in understanding psychiatric disorders. nih.gov

A structurally similar compound, 2-chloro-5-nitrotoluene (B86962), is a key intermediate in the synthesis of Toltrazuril. google.comgoogle.comclearsynth.com Toltrazuril is a broad-spectrum anticoccidial drug used in veterinary medicine to treat and prevent coccidiosis in poultry and other livestock. google.comgoogle.com The synthesis involves a condensation reaction between 2-chloro-5-nitrotoluene and 4-[(trifluoromethyl)thio]-phenol, followed by several other steps to yield the final drug. google.com The high demand for effective treatments for coccidiosis underscores the importance of this synthetic pathway and its starting materials. google.com

PrecursorSynthesized DrugTherapeutic Class
2-Chloro-5-nitrotolueneToltrazurilAnticoccidial google.comgoogle.com
2-Chloro-4-fluoro-5-nitrotolueneCeritinibKinase Inhibitor (Anti-cancer) thermofisher.comfishersci.com
2-Chloro-5-fluoronitrobenzeneFluorophenylthio-benzylamine derivativesSERT Ligands ossila.com

Utility in Agrochemical Development

The applications of this compound and its relatives extend into the agrochemical sector, where they serve as intermediates for crop protection chemicals.

This compound is noted for its role as a precursor in the synthesis of herbicides. A related compound, 2-Chloro-6-nitrotoluene (B1664060), is a key intermediate in the production of the widely used herbicide Quinclorac. innospk.com Quinclorac is effective against a variety of weeds in crops like rice. innospk.com Additionally, 2-Chloro-6-nitrotoluene is used to synthesize 3-Chloro-2-methylaniline, which is another precursor for herbicides. innospk.comchemicalbook.com The demand for effective herbicides to improve agricultural productivity drives the industrial significance of these chemical intermediates. innospk.com

IntermediateSynthesized AgrochemicalAgrochemical Class
2-Chloro-6-nitrotolueneQuincloracHerbicide innospk.com
2-Chloro-6-nitrotoluene3-Chloro-2-methylanilineHerbicide Precursor innospk.comchemicalbook.com

Contributions to Dye and Pigment Synthesis

The compound is a significant precursor in the manufacturing of various colorants, particularly those based on azo chemistry. Its structure is well-suited for conversion into vibrant and stable dyes and pigments used across multiple industries.

This compound is an important starting material for producing azo dyes and organic pigments. innospk.com The synthesis process typically involves a two-step reaction sequence.

Reduction of the Nitro Group: The nitro group (-NO₂) on the toluene (B28343) ring is first reduced to an amino group (-NH₂). This reaction is commonly achieved using reducing agents like hydrogen gas with a palladium catalyst, effectively converting this compound into its corresponding aniline (B41778) derivative, 2-chloro-5-fluoro-6-aminotoluene.

Diazotization and Azo Coupling: The resulting aromatic amine is then subjected to diazotization. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt. unb.canih.govacu.edu.in This diazonium salt is then immediately reacted with a coupling component—typically an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. This "coupling" reaction forms the characteristic azo group (-N=N-), which is the chromophore responsible for the color of the dye. unb.cayoutube.com

The specific substituents on both the diazonium salt (derived from this compound) and the coupling component determine the final color, fastness, and solubility of the dye. A related intermediate, 2-chloro-5-nitro-toluene, is used to synthesize CLT acid, a critical component for red organic pigments applied in paints, inks, and the coloring of plastics. google.com

Table 1: Azo Dye Synthesis from this compound

Step Reaction Name Description Reactants Product
1 Nitro Reduction The nitro group is converted to an amino group. This compound, H₂, Pd/C 2-Chloro-5-fluoro-6-aminotoluene
2 Diazotization The amino group is converted to a diazonium salt. 2-Chloro-5-fluoro-6-aminotoluene, NaNO₂, HCl 2-Chloro-5-fluoro-6-methylbenzenediazonium chloride

Application in Specialty Polymers and Resins

The compound also serves as a building block in the field of polymer chemistry for the creation of specialty resins and materials with tailored properties. innospk.comchemicalbook.com

While specific polymers derived directly from this compound are not extensively documented in public literature, its halogenated structure makes it a prime candidate for synthesizing materials with enhanced durability and resistance. The incorporation of halogen atoms like chlorine and fluorine into a polymer backbone is a widely used industrial strategy to impart several desirable characteristics:

Chemical Resistance: Halogens protect the polymer chains from attack by acids, bases, and organic solvents.

Thermal Stability: The high bond energy of the Carbon-Fluorine bond, in particular, contributes to increased thermal stability, allowing the material to withstand higher temperatures without degradation.

Flame Retardancy: Halogenated compounds can act as flame retardants by interrupting the chemical reactions of combustion in the gas phase.

Weatherability: The resistance to UV radiation and moisture is often improved, leading to longer service life in outdoor applications.

By using this compound as a monomer or an additive in polymerization processes, it is possible to develop specialty polymers and resins for demanding applications where resistance to heat, chemicals, and environmental factors is critical. chemicalbook.com

Table 2: Potential Contributions to Polymer Properties

Functional Group Property Enhancement Rationale
Chlorine Flame Retardancy, Chemical Resistance Interrupts combustion cycle; shields polymer backbone.
Fluorine Thermal Stability, Chemical Resistance, Weatherability High C-F bond energy; low polarizability.

Environmental Fate and Degradation Studies of Nitroaromatic Toluene Derivatives

Persistence and Recalcitrance in Environmental Matrices

Nitroaromatic compounds, a class to which 2-chloro-5-fluoro-6-nitro-toluene belongs, are known for their persistence in the environment. nih.govresearchgate.net Their widespread use in industrial processes has led to contamination of soil and groundwater. nih.gov The inherent stability of the benzene (B151609) ring, coupled with the electron-withdrawing nature of the nitro group, makes these compounds resistant to breakdown. nih.gov This chemical stubbornness, or recalcitrance, is a significant factor in their long-term environmental presence. nih.govnih.gov

Resistance to Oxidative Degradation

The chemical structure of nitroaromatic compounds makes them particularly resistant to oxidative degradation. nih.gov The nitro group's strong electron-withdrawing properties decrease the electron density of the aromatic ring, making it less susceptible to attack by oxidative enzymes commonly found in microorganisms. nih.gov This resistance to oxidation is a key reason for their persistence in the environment. nih.gov

Biodegradation Pathways and Mechanisms

Despite their recalcitrance, microorganisms have evolved diverse strategies to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.govnih.gov The biodegradation of these compounds can proceed through several pathways, often initiated by either oxidation or reduction of the nitro group. nih.govnih.gov

Microbial Transformation of Nitroaromatic Compounds

Bacteria have demonstrated the remarkable ability to transform and, in some cases, completely mineralize various nitroaromatic compounds, including nitrotoluenes and chloronitrobenzenes. nih.gov The initial steps in these degradation pathways often involve the action of powerful enzymes that can modify the structure of these synthetic molecules. For instance, some bacteria can initiate the degradation of 4-nitrotoluene (B166481) by oxidizing the methyl group. nih.gov In other cases, the initial attack involves the reduction of the nitro group. nih.gov The specific pathway employed can depend on the bacterial strain and the specific structure of the nitroaromatic compound. researchgate.net

The presence of halogens, such as chlorine and fluorine in this compound, adds another layer of complexity to biodegradation. Microorganisms have evolved dehalogenation mechanisms to remove halogen substituents from aromatic rings, a crucial step in the breakdown of halogenated organic compounds. nih.govmdpi.com This can occur through oxidative or reductive processes. nih.gov

CompoundInitial Degradation StepKey IntermediatesReferences
4-NitrotolueneMethyl group oxidation or Nitro group reduction4-Nitrobenzoate, 4-Hydroxylaminotoluene nih.govresearchgate.net
2-Nitrotoluene (B74249)Dioxygenase-catalyzed oxidationMethylnitrocatechols nih.gov
3-NitrotolueneOxidation to 4-methylcatechol4-Methylcatechol nih.gov
ChloronitrobenzenesOxidative dehalogenation or Nitro group reductionCatechols, Aminophenols nih.govnih.gov

Enzymatic Reduction of Nitro Groups in Microorganisms

A common strategy for the microbial transformation of nitroaromatic compounds is the enzymatic reduction of the nitro group. nih.govoup.com This process is catalyzed by a class of enzymes known as nitroreductases. oup.comresearchgate.net These enzymes are typically flavoenzymes that utilize NAD(P)H as a source of reducing equivalents. oup.comnih.gov

Nitroreductases can be broadly classified into two types based on their sensitivity to oxygen. oup.com Type I nitroreductases are oxygen-insensitive and catalyze the reduction of the nitro group in a stepwise manner, adding two electrons at a time to form nitroso and hydroxylamino intermediates, ultimately leading to the formation of an amino group. oup.comnih.gov The hydroxylamino derivative is often a stable end product of this enzymatic reaction. oup.com Type II nitroreductases, on the other hand, are oxygen-sensitive. nih.gov The reduction of the nitro group is a critical step as it can either detoxify the compound or, in some cases, lead to the formation of more toxic intermediates. nih.gov

Photodegradation and Chemical Degradation in Environmental Systems

In addition to microbial processes, photodegradation can play a role in the environmental fate of nitroaromatic compounds. For example, 2-nitrotoluene is susceptible to photochemical degradation in both air and water due to its strong absorption of UV light. nih.gov In the atmosphere, it is expected to be degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of several weeks. nih.gov The major products of its photolysis include 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol. nih.gov

Chemical degradation, such as hydrolysis, is generally not considered a significant removal process for compounds like 2-nitrotoluene in aquatic environments. nih.gov However, advanced oxidation processes, which generate highly reactive species like sulfate (B86663) and hydroxyl radicals, have been shown to effectively degrade p-nitrotoluene in aqueous solutions. tandfonline.com

Sorption and Mobility in Soil and Aquatic Environments

The movement of nitroaromatic compounds through soil and aquatic systems is largely governed by their sorption behavior. mdpi.com Sorption, the process by which a chemical binds to soil particles, can significantly reduce its mobility and bioavailability. usda.gov The extent of sorption is influenced by the properties of both the chemical and the soil, including organic matter content and clay content. mdpi.comnih.gov

Advanced Analytical Research Methodologies for 2 Chloro 5 Fluoro 6 Nitro Toluene

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 2-Chloro-5-fluoro-6-nitro-toluene from complex matrices. Both gas and liquid chromatography offer robust solutions for its analysis.

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): While FID is a universal detector for organic compounds, its sensitivity to halogenated and nitroaromatic compounds can be lower compared to more specific detectors. It is often used for initial screening or when the concentration of the analyte is high.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic functional groups, such as the chloro, fluoro, and nitro groups present in this compound. This makes ECD a preferred detector for trace-level analysis of this compound in environmental and biological samples. nih.gov EPA Method 8091, for instance, outlines the use of GC-ECD for the determination of various nitroaromatics. epa.gov The high electronegativity of the substituents in this compound leads to a strong signal and low detection limits with an ECD.

Research findings have demonstrated the utility of GC in monitoring the synthesis of related compounds like 2-chloro-5-nitro-toluene, where it is used for in-process control to determine the reaction completion and product purity. google.com For instance, in the chlorination of m-nitrotoluene, GC analysis is used to confirm that the raw material content is below a certain threshold, ensuring high selectivity of the desired product. google.com

Table 1: GC Parameters for Analysis of Related Nitroaromatic Compounds

ParameterSettingReference
Column DB-5 (or equivalent) epa.gov
Injector Temperature 200-250 °C rsc.org
Detector Electron Capture Detector (ECD) nih.govepa.gov
Detector Temperature 300 °C epa.gov
Carrier Gas Nitrogen or Argon/Methane epa.gov

This table is illustrative and based on methods for similar compounds. Specific conditions for this compound may need optimization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. nih.gov For this compound, reversed-phase HPLC with ultraviolet (UV) detection is a common and effective method. dtic.mil

The presence of the aromatic ring and the nitro group results in strong UV absorbance, allowing for sensitive detection. The selection of the mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, is crucial for achieving good separation from impurities. epa.govsielc.comsielc.com For instance, a method for the analysis of 2-chloro-5-nitrotoluene (B86962) utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, the non-volatile acid is replaced with a volatile alternative like formic acid. sielc.comsielc.com

Table 2: HPLC Conditions for Analysis of Related Nitroaromatic Compounds

ParameterSettingReference
Column C18 reversed-phase epa.govsielc.com
Mobile Phase Acetonitrile/Water with acid modifier epa.govsielc.comsielc.com
Detector UV at a specific wavelength (e.g., 254 nm) nih.gov
Flow Rate 1.0 - 1.5 mL/min dtic.mil

This table provides a general guideline. Method optimization is necessary for the specific analysis of this compound.

Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with complex matrices. For nitroaromatic compounds like this compound, various extraction and cleanup techniques are employed.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of nitroaromatics from aqueous samples. epa.gov Resin-based sorbents are often preferred over silica-based ones for better retention of these compounds. epa.gov

Solvent Extraction: Liquid-liquid extraction with solvents like acetonitrile or toluene (B28343) is a common method for extracting nitroaromatics from soil and other solid samples. nih.govepa.gov

Solvent Exchange: Following extraction, the solvent may need to be exchanged to one that is compatible with the analytical instrument. For instance, in GC analysis, a solvent exchange to hexane (B92381) might be necessary. epa.gov

Derivatization: While not always necessary for this specific compound due to its inherent detectability, derivatization can be employed to improve chromatographic properties or enhance detector response. For example, the reduction of the nitro group to an amino group can be performed, followed by derivatization of the amine for specific detection methods.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and trace analysis of this compound. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio information, leading to highly confident identification.

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Key fragments would likely arise from the loss of the nitro group (NO₂), the chlorine atom (Cl), and other characteristic cleavages of the substituted toluene ring. For related compounds like 2-chloro-6-nitrotoluene (B1664060), the mass spectrum shows characteristic peaks that aid in its identification. chemicalbook.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be evident in the mass spectrum, further confirming the presence of a chlorine atom in the molecule.

GC-MS analysis of similar compounds has been reported in various studies, highlighting its effectiveness in identifying and quantifying these substances in reaction mixtures and environmental samples. rsc.org

Table 3: Expected Mass Spectrometric Data for this compound

FeatureExpected Value/ObservationReference
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Molecular Ion (M⁺) m/z 189.5
Key Fragmentation Loss of NO₂, Cl

This data is predicted based on the structure and information from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules, including this compound. chemicalbook.com Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of the atoms in the molecule. nih.govchemicalbook.com

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-withdrawing effects of the nitro, chloro, and fluoro groups will cause the aromatic protons to appear at downfield shifts. The coupling between adjacent protons and the coupling of protons to the fluorine atom (¹H-¹⁹F coupling) will result in complex splitting patterns that are characteristic of the substitution pattern. The methyl group would typically appear as a singlet in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information about each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the fluorine's position. The carbons attached to the chlorine and nitro groups will also have characteristic chemical shifts.

For the related compound 2-chloro-6-nitrotoluene, the ¹H NMR spectrum shows distinct shifts for the aromatic protons and the methyl group. chemicalbook.com Similarly, the ¹H NMR of 2-fluoro-5-nitrotoluene (B1294961) displays characteristic shifts and coupling patterns. chemicalbook.com

Table 4: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Expected MultiplicityReference
¹H (Aromatic) 7.0 - 8.5Doublets, Triplets (with H-F coupling)
¹H (Methyl) ~2.5Singlet chemicalbook.com
¹³C (Aromatic) 110 - 150Singlets, Doublets (due to C-F coupling)
¹³C (Methyl) ~20Singlet chemicalbook.com

These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary.

Fluorine (¹⁹F) NMR for Fluorinated Analogs

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for the characterization of organofluorine compounds due to the unique properties of the ¹⁹F nucleus. wikipedia.org With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F isotope is highly sensitive for NMR detection, yielding sharp signals over a broad chemical shift range of approximately 800 ppm. wikipedia.orghuji.ac.il This wide dispersion minimizes signal overlap and facilitates detailed structural analysis. huji.ac.il

In the context of this compound and its analogs, ¹⁹F NMR provides critical data on the local electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly sensitive to the effects of neighboring substituents on the aromatic ring. For aromatic fluorine compounds (Ar-F), chemical shifts typically appear in a range of +80 to +170 ppm relative to the standard CFCl₃. ucsb.edu The precise shift is modulated by the electron-donating or electron-withdrawing nature of adjacent and nearby functional groups.

For this compound, the fluorine at position C-5 experiences the combined electronic effects of the ortho-chloro (C-6) and nitro (C-6) groups, and the meta-chloro (C-2) and methyl (C-1) groups. These substituents influence the shielding of the fluorine nucleus, resulting in a characteristic chemical shift that aids in its definitive identification.

Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby protons (¹H) provides valuable connectivity information. Long-range coupling constants between fluorine and protons are commonly observed. For instance, the fluorine at C-5 in the target molecule would be expected to couple with the aromatic proton at C-4 and the protons of the methyl group at C-1. These ¹⁹F-¹H coupling constants (J-values) are typically in the range of a few Hertz and are crucial for confirming the substitution pattern of the benzene (B151609) ring. wikipedia.org

Table 1: Representative ¹⁹F NMR Data for Fluorinated Aromatic Compounds

CompoundFunctional Group TypeTypical Chemical Shift Range (ppm vs. CFCl₃)Key Coupling Interactions
FluorobenzeneAryl Fluoride (B91410)-113.15¹⁹F-¹H coupling
HexafluorobenzenePerfluoroaromatic-164.9¹⁹F-¹⁹F coupling
Trifluoro-toluene-CF₃ group-63.72¹⁹F-¹H coupling
This compoundSubstituted Aryl Fluoride*Predicted within the Aryl Fluoride range¹⁹F-¹H (aromatic and methyl)

Data sourced from typical values for functional groups. colorado.edu The specific value for the target compound requires experimental determination.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential experimental science for determining the precise three-dimensional atomic and molecular structure of a crystalline material. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby determine atom positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. wikipedia.org Although a specific crystal structure for this compound is not publicly available, analysis of closely related analogs like 2-Chloro-6-nitrotoluene provides significant insight into the expected solid-state characteristics. nih.gov

Molecular Geometry and Planarity Analysis

Based on crystallographic data of analogous substituted nitrotoluenes, the molecule of this compound is expected to be nearly planar. The core benzene ring itself is planar, but substituents will cause minor deviations. In the related compound 2-Chloro-6-nitrotoluene, the nitro group and the chlorine atom are slightly displaced from the mean plane of the aromatic ring due to steric hindrance and electronic repulsion between the bulky ortho groups.

The nitro group (NO₂) itself is typically planar, but the C-N bond allows for rotation. In the solid state, the torsion angle between the plane of the nitro group and the plane of the benzene ring is influenced by a balance between resonance stabilization (which favors planarity) and steric hindrance from adjacent substituents (like the chloro and methyl groups), which may force it to twist out of the plane. A similar effect would be anticipated for this compound, where the arrangement of the chloro, fluoro, and nitro groups around the toluene core dictates the final molecular conformation.

Table 2: Crystallographic Data for the Analogous Compound 2-Chloro-6-nitrotoluene

ParameterValue
CCDC Number815554
Empirical FormulaC₇H₆ClNO₂
Molecular Weight171.58 g/mol
Crystal SystemData not specified in abstract
Space GroupData not specified in abstract

Data sourced from the PubChem entry for 2-Chloro-6-nitrotoluene. nih.gov

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a network of intermolecular forces. For this compound, several types of interactions are expected to be significant. The highly polar nitro group is a strong hydrogen bond acceptor. researchgate.net While the molecule lacks strong hydrogen bond donors (like N-H or O-H), weak C-H···O hydrogen bonds involving the aromatic or methyl protons and the oxygen atoms of the nitro group are likely to play a role in the crystal packing.

Future Research Directions and Emerging Challenges

Development of Greener Synthetic Routes and Catalytic Systems

Traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which generate significant amounts of hazardous waste. nih.gov Consequently, a major research focus is the development of more environmentally benign synthetic methodologies.

Future research is geared towards:

Solid Acid Catalysts: The use of solid acid catalysts like zeolites (e.g., zeolite beta) is a promising green alternative. google.comgoogle.com These catalysts can offer high para-selectivity in nitration reactions and can be recovered and reused, minimizing waste. google.com For instance, a process for preparing 2-chloro-5-nitro-toluene from o-chlorotoluene has been reported using an acidic beta-zeolite catalyst. google.com

Solvent-Free and Water-Based Reactions: Research into solvent-free reaction conditions, potentially utilizing microwave irradiation, is gaining traction. researchgate.net For example, the reduction of aromatic nitro compounds has been successfully demonstrated using hydrazine (B178648) hydrate (B1144303) supported on alumina (B75360) under solvent-free microwave conditions. researchgate.net Furthermore, catalyst-free nucleophilic substitution reactions in water are being explored as a green approach for synthesizing carbon-carbon bonds from nitroaromatic compounds. nih.gov

Alternative Nitrating Agents: Milder nitrating agents are being investigated to replace the aggressive mixed-acid systems. dtic.mil Tert-butyl nitrite (B80452), for example, has been studied for C-nitro functionalization at ambient temperatures. dtic.mil

A comparison of traditional and emerging synthetic methods for related compounds is presented below:

MethodStarting Material (Example)ReagentsConditionsSelectivity/Yield (Example Product)Environmental Concerns
Diazotization/Chlorination2-Amino-5-nitro-tolueneNaNO₂, HCl, CuCl₂~0°C~85% (2-Chloro-5-nitro-toluene)High acid and copper wastewater
Catalytic Chlorinationo-NitrotolueneCl₂, Metallic Antimony/Tin Oxides25–85°C~65% (6-Chloro-2-nitrotoluene)Reduced energy and cost
Zeolite-Catalyzed Nitrationo-ChlorotolueneAcetic Anhydride, Fuming HNO₃, Zeolite25–40°C~85% (2-Chloro-5-nitro-toluene)Generation of acidic wastewater

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The functional groups of 2-Chloro-5-fluoro-6-nitro-toluene—chloro, fluoro, and nitro—provide multiple sites for chemical modification, making it a versatile building block. The electron-withdrawing nature of these groups activates the aromatic ring for certain reactions and influences the regioselectivity of further substitutions. nih.gov

Key areas of exploration include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is susceptible to substitution by various nucleophiles, such as amines and thiols. This reactivity is fundamental to its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst. This transformation is a common step in the synthesis of more complex molecules, including dyes and bioactive compounds. ekb.eg

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent allows for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, and are being explored to create novel derivatives. rhhz.net For instance, palladium-catalyzed reactions have been used to convert aryl chlorides to nitroaromatics and to couple nitroarenes with phenols. rhhz.netorganic-chemistry.org

Synthesis of Heterocycles: The compound serves as a precursor for synthesizing heterocyclic compounds. For example, related chloro-fluoro-toluenes are used in the preparation of indazoles. wikipedia.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly vital tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) is a particularly powerful method for this purpose.

Researchers are employing computational models to:

Predict Reaction Pathways: DFT calculations, using basis sets such as B3LYP/6-311+G(d,p), can be used to model the electronic structure and optimize the geometry of the molecule. This allows for the simulation of reaction pathways, such as nitration, and the identification of transition states and activation barriers.

Determine Sites of Reactivity: Fukui indices, derived from computational models, can predict the most likely sites for electrophilic and nucleophilic attack on the molecule. This information is invaluable for designing synthetic strategies and predicting the products of reactions.

Analyze Spectroscopic Data: Computational methods can simulate vibrational spectra (FT-IR and Raman), which aids in the characterization of the molecule and its derivatives.

In-depth Studies of Environmental Degradation Pathways and Remediation Technologies

The presence of nitro and halogen substituents on an aromatic ring makes compounds like this compound persistent in the environment and potentially toxic. nih.govnih.gov Understanding their environmental fate and developing effective remediation strategies are critical challenges.

Current and future research focuses on:

Bioremediation: This approach uses microorganisms to break down pollutants. nih.gov While many nitroaromatic compounds are resistant to oxidative degradation, some bacteria have evolved pathways to use them as sources of carbon and nitrogen. nih.gov The reduction of the nitro group by intestinal microbiota is a known metabolic pathway for some nitroaromatic compounds. acs.org

Mycoremediation: Filamentous fungi offer a promising method for bioremediation due to their extensive mycelial networks, which can enhance the interaction between degradative enzymes and pollutants. nih.gov

Physicochemical Remediation: Technologies such as advanced oxidation processes, adsorption on materials like activated carbon, and chemical reduction are being investigated. Reductive treatment using zero-valent iron has shown promise for the remediation of nitroaromatic compounds in groundwater. ekb.eg

Expanding Applications in Niche Chemical and Material Sciences

While this compound is already established as an intermediate in the synthesis of pharmaceuticals and agrochemicals, research is underway to explore its potential in other advanced applications.

Emerging areas of application include:

Functional Dyes: The chromophoric nitro group and the potential to introduce auxochromic groups (like amines via reduction) make this compound and its derivatives interesting candidates for the synthesis of novel azo dyes and other functional colorants. ekb.eg These could find use in high-tech applications such as optoelectronics or biomedical sensors. researchgate.netresearchgate.net

Specialty Polymers: As a functionalized monomer, derivatives of this compound could be incorporated into polymers to impart specific properties, such as thermal stability, flame retardancy, or altered electronic characteristics. Nitroaromatic compounds are used in the synthesis of a variety of polymers. nih.govnih.gov

Materials for Medicinal Chemistry: The unique electronic and steric properties imparted by the substituent pattern make it a valuable scaffold for developing new bioactive molecules and active pharmaceutical ingredients (APIs). For example, related fluorinated nitrobenzenes are used in the synthesis of molecules that bind to serotonin (B10506) transporters. ossila.com

Q & A

Q. What are the established synthetic routes for 2-chloro-5-fluoro-6-nitrotoluene, and how do reaction conditions influence regioselectivity and yield?

Methodological Answer: Synthesis typically involves sequential halogenation and nitration steps. For example:

  • Step 1 : Chlorination/fluorination of toluene derivatives. For regioselective halogenation, Friedel-Crafts alkylation or directed ortho-metalation (DoM) can position substituents .
  • Step 2 : Nitration using mixed acids (HNO₃/H₂SO₄). Temperature control (0–5°C) minimizes byproducts like dinitro derivatives .
  • Key Variables :
    • Electron-withdrawing groups (e.g., Cl, F) direct nitration to meta/para positions. Computational modeling (DFT) predicts regioselectivity .
    • Solvent polarity affects reaction kinetics; non-polar solvents favor slower, controlled nitration .

Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-5-fluoro-6-nitrotoluene, and what key spectral signatures distinguish it from structural isomers?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Chloro and fluoro substituents deshield adjacent protons, causing distinct splitting patterns. For example, the nitro group at position 6 causes downfield shifts (~8.5–9.0 ppm) in aromatic protons .
    • ¹⁹F NMR confirms fluorine position via coupling constants (e.g., ~3J = 8–12 Hz for ortho-fluoro) .
  • IR Spectroscopy :
    • Nitro group exhibits asymmetric/symmetric stretching at ~1520 cm⁻¹ and 1350 cm⁻¹.
    • C-Cl and C-F stretches appear at ~550–650 cm⁻¹ and ~1100–1250 cm⁻¹, respectively .
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z 189.5 (C₇H₅ClFNO₂⁺) confirms molecular weight. Fragmentation patterns (e.g., loss of NO₂ or Cl) differentiate isomers .

Q. How does the steric and electronic environment of 2-chloro-5-fluoro-6-nitrotoluene influence its stability under varying pH and temperature conditions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing nitro group deactivates the ring, reducing susceptibility to electrophilic attack.
  • pH Stability :
    • Acidic conditions : Nitro groups hydrolyze slowly; monitor via HPLC for degradation products (e.g., carboxylic acids) .
    • Basic conditions : Hydroxide ions may displace halogens (SNAr mechanism). Kinetic studies at 25–50°C quantify degradation rates .
  • Thermal Stability :
    • Differential Scanning Calorimetry (DSC) identifies decomposition onset (~200°C). Store at ≤4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling the electronic structure and reaction pathways of 2-chloro-5-fluoro-6-nitrotoluene?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Calculate Fukui indices to predict electrophilic/nucleophilic sites .
    • Simulate reaction pathways (e.g., nitration) with transition state analysis (IRC) to identify activation barriers .
  • Molecular Dynamics (MD) :
    • Solvent effects (e.g., toluene vs. DMSO) on solubility are modeled using OPLS-AA force fields. Compare with experimental solubility data .

Q. How can researchers resolve contradictions in reported solubility data for 2-chloro-5-fluoro-6-nitrotoluene across different solvent systems?

Methodological Answer:

  • Systematic Solubility Screening :
    • Use the shake-flask method with HPLC quantification. Test solvents (e.g., hexane, ethanol, DCM) at 25°C and 40°C .
    • Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity (δD, δP, δH) .
  • Data Reconciliation :
    • Cross-validate with gravimetric analysis and differential scanning calorimetry (DSC) for purity checks. Impurities (e.g., isomers) skew solubility measurements .

Q. What experimental strategies optimize the crystallization of 2-chloro-5-fluoro-6-nitrotoluene for X-ray diffraction studies, given its potential polymorphism?

Methodological Answer:

  • Crystallization Techniques :
    • Slow Evaporation : Use ethyl acetate/hexane (1:3) at 4°C to grow single crystals. Monitor nucleation with polarized light microscopy .
    • Polymorph Screening : Test solvents with varying hydrogen-bonding capacity (e.g., methanol vs. chloroform) to isolate different crystal forms .
  • X-ray Data Collection :
    • Resolve disorder from Cl/F atoms using high-resolution synchrotron radiation . Refine structures with SHELXL .

Data Contradiction Analysis

Example Scenario : Conflicting regioselectivity outcomes in nitration reactions.

  • Root Cause : Competing electronic (directing effects) vs. steric (methyl group hindrance) factors.
  • Resolution :
    • Isomer Quantification : Use GC-MS or HPLC to compare ratios of ortho/meta/para products .
    • Computational Validation : DFT calculations predict dominant reaction pathways under specific conditions (e.g., solvent, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.